molecular formula C22H48O3 B10831809 2-Hydroxyethyl octadecanoate;methane

2-Hydroxyethyl octadecanoate;methane

Cat. No.: B10831809
M. Wt: 360.6 g/mol
InChI Key: BEVFHDVLPJVBKI-UHFFFAOYSA-N
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Description

2-Hydroxyethyl octadecanoate (CAS 9004-99-3), also known as ethylene glycol monostearate, is a nonionic ester synthesized from stearic acid (octadecanoic acid) and ethylene glycol. Its molecular formula is C₂₀H₄₀O₃, featuring a hydrophilic 2-hydroxyethyl group linked to a hydrophobic stearate chain. This amphiphilic structure enables its primary use as an emulsifier in pharmaceuticals, cosmetics, and lipid-based drug delivery systems . It is particularly valued for stabilizing nanostructured lipid carriers (NLCs) in cancer therapeutics, enhancing drug solubility and bioavailability .

Properties

Molecular Formula

C22H48O3

Molecular Weight

360.6 g/mol

IUPAC Name

2-hydroxyethyl octadecanoate;methane

InChI

InChI=1S/C20H40O3.2CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;;/h21H,2-19H2,1H3;2*1H4

InChI Key

BEVFHDVLPJVBKI-UHFFFAOYSA-N

Canonical SMILES

C.C.CCCCCCCCCCCCCCCCCC(=O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-hydroxyethyl octadecanoate and analogous esters, focusing on molecular structure, applications, and safety.

Compound Name Molecular Formula CAS Number Key Features/Applications Safety Information
2-Hydroxyethyl octadecanoate C₂₀H₄₀O₃ 9004-99-3 Nonionic emulsifier; drug delivery systems Limited hazard data; handle as per ester guidelines
2-Phenylethyl octadecanoate C₂₆H₄₂O₂ Not available Biosynthetic male-specific esters; insect pheromones Structural identification via mass spectrometry
Methyl penta(oxyethyl) heptadecanoate C₂₉H₅₈O₇ Not available Polyoxyethylene chain; surfactant in detergents No specific data; presumed low toxicity
2-Hydroxyethyl 12-hydroxyoctadecanoate C₂₀H₄₀O₄ 102725-12-2 Dihydroxy ester; specialty lubricants/plasticizers Custom synthesis available; uncharacterized hazards
(²H₅)Ethyl octadecanoate C₂₀H₄₀O₂ 1189493-66-0 Deuterated analog; isotopic labeling in research Requires specialized handling
Methyl 2-hexenoate C₇H₁₂O₂ 2396-77-2 Unsaturated ester; flavor/fragrance industry Respiratory irritant; use PPE

Structural and Functional Differences

  • Alcohol Moiety: 2-Hydroxyethyl octadecanoate uses a short-chain diol (ethylene glycol), enhancing water solubility. In contrast, 2-phenylethyl octadecanoate (phenylethyl alcohol derivative) introduces aromaticity, favoring volatility and pheromonal activity . Methyl penta(oxyethyl) heptadecanoate incorporates a polyoxyethylene chain, increasing hydrophilicity and surfactant efficiency .
  • Fatty Acid Modifications: The dihydroxy variant (2-hydroxyethyl 12-hydroxyoctadecanoate) adds a hydroxyl group at the 12th carbon of the stearate chain, improving polarity for lubricant applications . Unsaturated esters like methyl 2-hexenoate exhibit lower melting points and higher reactivity due to double bonds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-hydroxyethyl octadecanoate, and how can reaction progress be monitored?

  • Methodological Answer: The synthesis involves esterification reactions under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice: Use anhydrous solvents like toluene or dichloromethane to minimize hydrolysis.
  • Catalyst: Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve yield.
  • Monitoring: Thin-layer chromatography (TLC) with a mobile phase (e.g., hexane:ethyl acetate 7:3) tracks ester formation .
    • Validation: Compare Rf values against standards and confirm purity via NMR (¹H and ¹³C) or FTIR for ester carbonyl peaks (~1740 cm⁻¹).

Q. How can researchers characterize the purity and structural integrity of 2-hydroxyethyl octadecanoate?

  • Methodological Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (210 nm) for quantitative purity analysis.
  • Spectroscopy: ¹H NMR (δ 4.2–4.4 ppm for hydroxyethyl protons; δ 2.3 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 357 for C₂₀H₃₈O₃).

Q. What are the standard protocols for handling methane in co-solubility studies with lipid esters like 2-hydroxyethyl octadecanoate?

  • Methodological Answer:

  • Gas-Liquid Equilibria: Use high-pressure reactors with stirrers to dissolve methane in nonpolar solvents (e.g., hexane) at controlled temperatures (25–40°C).
  • Analytical Methods: Headspace gas chromatography (GC) with a TCD detector quantifies dissolved methane .

Advanced Research Questions

Q. How can factorial design optimize the study of 2-hydroxyethyl octadecanoate’s physicochemical properties (e.g., solubility, thermal stability)?

  • Methodological Answer:

  • Variables: Temperature (X₁), solvent polarity (X₂), and pressure (X₃).
  • Design: A 2³ factorial design evaluates main effects and interactions. For example:
RunX₁ (°C)X₂ (logP)X₃ (bar)Response (Solubility, mg/mL)
1252.5112.3
2502.5118.7
  • Analysis: ANOVA identifies significant factors. Response surface models predict optimal conditions .

Q. What theoretical frameworks explain the contradictory data on 2-hydroxyethyl octadecanoate’s membrane permeability in drug delivery studies?

  • Methodological Answer:

  • Lipid Bilayer Models: Apply the "flip-flop" diffusion theory to assess ester mobility in phospholipid membranes.
  • Contradiction Resolution: Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile experimental permeability variations caused by membrane composition (e.g., cholesterol content) .
  • Validation: Compare simulation results with fluorescence anisotropy or FRET-based membrane assays .

Q. How can researchers investigate methane’s role as a reaction byproduct during 2-hydroxyethyl octadecanoate degradation?

  • Methodological Answer:

  • Degradation Setup: Incubate the ester under oxidative (H₂O₂/UV) or enzymatic (lipase) conditions in sealed reactors.
  • Gas Analysis: Monitor methane via GC-MS or cavity ring-down spectroscopy (CRDS).
  • Mechanistic Insight: Isotopic labeling (¹³C-methane) traces carbon origin. Theoretical calculations (DFT) identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of 2-hydroxyethyl octadecanoate?

  • Methodological Answer:

  • Source Analysis: Compare synthesis protocols (e.g., solvent purity, crystallization methods).
  • DSC Validation: Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen.
  • Hypothesis: Polymorphism or residual solvents may cause variations. Recrystallize from ethyl acetate/hexane (1:1) and repeat DSC .

Theoretical and Application-Oriented Questions

Q. What conceptual frameworks guide the use of 2-hydroxyethyl octadecanoate in stimuli-responsive drug delivery systems?

  • Methodological Answer:

  • Theory: Link to the "hydrotropic effect" for solubility enhancement or pH-dependent release.
  • Experimental Design: Load the ester with a model drug (e.g., doxorubicin) and assess release kinetics under varying pH/temperature.
  • Advanced Tools: Small-angle X-ray scattering (SAXS) characterizes micelle formation .

Q. How can computational models predict methane’s interaction with lipid-based matrices like 2-hydroxyethyl octadecanoate?

  • Methodological Answer:

  • Molecular Dynamics: Simulate methane diffusion in ester matrices using CHARMM or AMBER forcefields.
  • Free Energy Calculations: Use umbrella sampling to determine binding affinities.
  • Validation: Compare with experimental permeability coefficients from Franz cell assays .

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